molecular formula C7H12N4OS B1485710 (3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-3-ol CAS No. 1932097-12-5

(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-3-ol

Cat. No.: B1485710
CAS No.: 1932097-12-5
M. Wt: 200.26 g/mol
InChI Key: PNHNAFGMGDNRKH-PHDIDXHHSA-N
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Description

(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Triazole Moiety: The triazole group can be introduced via a nucleophilic substitution reaction using a suitable triazole derivative.

    Final Assembly: The final step involves the coupling of the triazole-substituted pyrrolidine with the desired sulfanyl group under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole moiety or the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole moiety is particularly useful for bioorthogonal chemistry applications.

Medicine

Medically, this compound has potential as a therapeutic agent due to its ability to interact with specific biological targets. It may be investigated for its efficacy in treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The triazole moiety can bind to metal ions or enzyme active sites, modulating their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-3-ol: Unique due to its specific stereochemistry and functional groups.

    tert-Butyl carbamate: Used in similar synthetic applications but lacks the triazole moiety.

    Olanzapine N-oxide: Contains a triazole ring but differs in its overall structure and applications.

Uniqueness

This compound is unique due to its combination of a chiral pyrrolidine ring and a triazole moiety, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

(3R,4R)-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4OS/c1-11-4-9-10-7(11)13-6-3-8-2-5(6)12/h4-6,8,12H,2-3H2,1H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHNAFGMGDNRKH-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SC2CNCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NN=C1S[C@@H]2CNC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-3-ol
Reactant of Route 2
(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-3-ol
Reactant of Route 3
(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-3-ol
Reactant of Route 4
(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-3-ol
Reactant of Route 5
(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-3-ol
Reactant of Route 6
(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-3-ol

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